Piperazine, 1-(aminoacetyl)-

Description

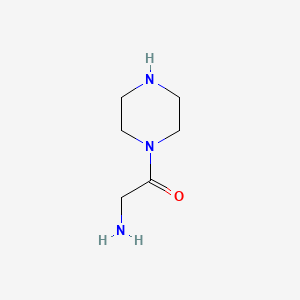

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-piperazin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O/c7-5-6(10)9-3-1-8-2-4-9/h8H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICOHQNXBHNIFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337297 | |

| Record name | Piperazine, 1-(aminoacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77808-88-9 | |

| Record name | Piperazine, 1-(aminoacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies

General Synthetic Approaches to 1-(Aminoacetyl)piperazine and Analogues

The construction of 1-(aminoacetyl)piperazine fundamentally involves the formation of an amide bond between a piperazine (B1678402) moiety and an aminoacetyl group. The general synthetic routes can be adapted to produce a wide array of analogues by modifying the piperazine ring or the aminoacetyl group either before or after the key coupling step.

The central reaction in the synthesis of 1-(aminoacetyl)piperazine is the formation of the amide bond between the piperazine nitrogen and the carbonyl carbon of the aminoacetyl group. This transformation typically requires the activation of a carboxylic acid derivative. luxembourg-bio.comluxembourg-bio.com

A common method involves reacting a protected amino acid, such as N-Boc-glycine, with piperazine. The carboxylic acid is activated using a coupling reagent to facilitate the reaction with the secondary amine of the piperazine ring. nih.govresearchgate.net A variety of coupling reagents are available, each with specific advantages regarding reaction conditions, yield, and prevention of side reactions like racemization. luxembourg-bio.comresearchgate.net

Another established method is the reaction of piperazine with an activated acyl derivative, such as an acyl chloride (e.g., 2-aminoacetyl chloride). This highly reactive species readily undergoes nucleophilic attack by the piperazine nitrogen. nih.gov However, this approach often requires protection of the amino group on the acetyl moiety to prevent self-reaction.

The choice of strategy depends on the desired scale, the specific substituents present on the reactants, and the need to control stereochemistry. luxembourg-bio.com Post-coupling, a deprotection step is necessary to yield the final 1-(aminoacetyl)piperazine with a free primary amine. nih.gov

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Abbreviation | Key Features |

|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Widely used, forms an insoluble urea (B33335) byproduct. luxembourg-bio.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | Water-soluble carbodiimide, byproduct is easily removed. nih.gov |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | High efficiency, low racemization, particularly for peptide coupling. researchgate.net |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Effective for sterically hindered couplings. |

| Thionyl Chloride | SOCl₂ | Used to convert carboxylic acids to highly reactive acyl chlorides. nih.govresearchgate.net |

The versatility of the piperazine scaffold stems from the ability to introduce a wide range of substituents at both the nitrogen and carbon atoms of the ring, allowing for the fine-tuning of molecular properties. nih.govmdpi.com

N-Substitution: The unsubstituted nitrogen atom (N4) of a 1-acylpiperazine is readily functionalized. Common strategies include:

N-Alkylation: Reaction with alkyl halides or sulfonates, or through reductive amination with aldehydes or ketones. nih.gov

N-Arylation: Palladium-catalyzed Buchwald-Hartwig coupling, copper-catalyzed Ullmann-Goldberg reactions, or nucleophilic aromatic substitution (SNAr) with electron-deficient arenes are primary methods for attaching aryl groups. nih.govorganic-chemistry.org

C-Substitution: Direct functionalization of the carbon atoms (C-H functionalization) of the piperazine ring has historically been challenging but has seen significant advances. mdpi.comencyclopedia.pub These methods provide access to substitution patterns that are difficult to achieve through traditional cyclization routes. researchgate.netnih.gov Techniques such as photoredox catalysis and direct C-H lithiation allow for the introduction of aryl, vinyl, and alkyl groups directly onto the piperazine backbone. mdpi.comencyclopedia.pub Alternatively, substituted piperazines can be synthesized from linear diamine precursors or through multi-step sequences starting from chiral building blocks like amino acids. researchgate.netnih.gov

Table 2: Selected Methodologies for Piperazine Ring Functionalization

| Functionalization Site | Reaction Type | Description | Key Reagents/Catalysts |

|---|---|---|---|

| Nitrogen (N-H) | N-Alkylation | Nucleophilic substitution or reductive amination. | Alkyl halides, Aldehydes + reducing agent (e.g., NaBH(OAc)₃). nih.gov |

| Nitrogen (N-H) | N-Arylation | Cross-coupling reactions with aryl halides. | Pd or Cu catalysts, ligands, base. nih.govorganic-chemistry.org |

| Carbon (C-H) | Photoredox Catalysis | C-H activation using light and a photocatalyst to form C-C bonds. | Iridium or organic photoredox catalysts. mdpi.comorganic-chemistry.org |

| Carbon (C-H) | Direct Lithiation | Deprotonation with a strong base followed by reaction with an electrophile. | s-BuLi, (−)-sparteine. mdpi.com |

| Ring Synthesis | Cyclization | Building the ring from acyclic precursors. | Substituted diamines, diethanolamine. researchgate.netnih.gov |

Further diversification of 1-(aminoacetyl)piperazine analogues can be achieved by modifying the aminoacetyl moiety itself. The terminal primary amine is a key handle for subsequent chemical reactions.

Once the 1-(aminoacetyl)piperazine core is synthesized, the primary amine can undergo a variety of transformations common to primary amines, including:

Alkylation and Arylation: To introduce substituents on the nitrogen.

Acylation: Reaction with acyl chlorides or carboxylic acids to form amides.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which can be subsequently reduced to secondary amines. researchgate.net

These modifications allow for the extension of the molecule and the introduction of new functional groups or structural motifs, significantly expanding the chemical space accessible from the 1-(aminoacetyl)piperazine scaffold. researchgate.netmdpi.com

Advanced Synthetic Techniques in Piperazine-Based Compound Development

Modern organic synthesis has introduced advanced techniques that offer improvements in efficiency, selectivity, and sustainability for the production of complex piperazine derivatives. nih.gov Photoredox catalysis, for instance, utilizes visible light to mediate C-H functionalization reactions under mild conditions, avoiding the harsh reagents often required in traditional methods. mdpi.comorganic-chemistry.org This approach has been successfully applied to the direct C-H arylation and vinylation of N-Boc piperazines. mdpi.comencyclopedia.pub

Flow chemistry, where reactions are performed in continuous-flow reactors, offers advantages in terms of safety, scalability, and reaction control, particularly for highly exothermic or rapid reactions. mdpi.com The combination of photoredox catalysis with flow systems represents a powerful tool for the synthesis of C2-functionalized piperazines. mdpi.com Additionally, multicomponent reactions, such as the Ugi reaction, provide novel strategies for rapidly assembling complex piperazine-containing molecules from simple starting materials in a single step. researchgate.net These advanced methods are expanding the synthetic toolbox for creating diverse libraries of piperazine-based compounds for various research applications. nih.gov

Spectroscopic and Analytical Characterization in Chemical Research

The unambiguous identification and characterization of 1-(aminoacetyl)piperazine and its derivatives are crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR details the carbon skeleton. Temperature-dependent NMR studies can also be used to investigate the conformational behavior of acyl-functionalized piperazines, such as the interconversion of chair conformations and restricted rotation around the amide bond. rsc.org

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can further help in structural confirmation. researchgate.net

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups. For 1-(aminoacetyl)piperazine, characteristic absorption bands for the N-H bonds of the amine and the C=O bond of the amide group would be expected. researchgate.netresearchgate.net

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N), which can be compared to the calculated theoretical values to verify the empirical formula of the synthesized compound. researchgate.net

Together, these methods provide a comprehensive characterization of the synthesized molecules, ensuring their identity and purity for subsequent studies. nih.govorganic-chemistry.orgresearchgate.net

Medicinal Chemistry and Target Oriented Research

Biological Activities and Mechanistic Studies (In Vitro Investigations)

The versatility of the piperazine (B1678402) ring allows for extensive chemical modifications, leading to a wide array of derivatives with diverse biological activities. bioengineer.org In vitro studies are crucial for elucidating the therapeutic potential and mechanisms of action of these compounds at a molecular level.

Piperazine derivatives have emerged as promising candidates in the search for new antimicrobial agents to combat the growing threat of drug-resistant pathogens. bioengineer.orgijcmas.com Their broad-spectrum activity and novel mechanisms of action make them an active area of research.

Derivatives of 1-(aminoacetyl)piperazine have demonstrated significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. bioengineer.orgresearchgate.net For instance, certain novel piperazine derivatives have shown potent bactericidal effects against clinically relevant strains such as Staphylococcus aureus (including Methicillin-resistant S. aureus, MRSA), Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. ijcmas.com

Studies have shown that the substitution pattern on the piperazine ring and the nature of the aminoacetyl group play a crucial role in determining the antibacterial potency and spectrum. For example, some synthesized compounds exhibited strong activity against S. aureus and MRSA. ijcmas.com The antibacterial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible bacterial growth.

Antibacterial Activity of Selected Piperazine Derivatives

| Compound | Bacterial Strain | Activity (MIC in µg/mL) |

|---|---|---|

| RL-308 | Shigella flexineri | 2 |

| RL-308 | S. aureus | 4 |

| RL-308 | MRSA | 16 |

| RL-328 | Various pathogens | 128 |

The data indicates that subtle structural modifications can significantly impact the antibacterial potency of these derivatives. ijcmas.com Some derivatives have shown activity comparable or even superior to standard antibiotics. researchgate.net

In addition to their antibacterial properties, piperazine derivatives have also been investigated for their antifungal potential. acgpubs.orgmanipal.edu Several synthesized compounds have shown significant activity against various fungal strains, including Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. acgpubs.orgderpharmachemica.com

The antifungal activity is also structure-dependent, with specific substitutions on the piperazine ring enhancing the potency. For example, certain N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) displayed moderate antifungal activity. mdpi.com The evaluation of antifungal efficacy is typically performed using methods like the tube dilution method to determine the MIC against fungal isolates. derpharmachemica.com

Antifungal Activity of Selected Benzimidazole-Piperazine Derivatives

| Compound | Fungal Strain | Activity (MIC in µmole/ml) |

|---|---|---|

| RG2 | Candida albicans | 0.0312 |

| RG1 | Candida albicans | 0.0625 |

| RG3, RG4, RG5 | Candida albicans | 0.125 |

These findings highlight the potential of piperazine-based compounds as broad-spectrum antimicrobial agents. derpharmachemica.com

The piperazine scaffold is a key component in several anti-mycobacterial agents. nih.govresearchgate.net Research has focused on designing and synthesizing novel piperazine derivatives with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. mdpi.com

Specifically, benzothiazinone derivatives containing an N-(amino)piperazine moiety have exhibited excellent in vitro activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. nih.govresearchgate.net For instance, certain compounds have shown MIC values of less than 0.016 μg/mL. researchgate.net One such derivative, TZY-5-84, demonstrated a low MIC value against M. tuberculosis H37Rv, ranging from 0.014 to 0.015 mg/L. nih.gov The lipophilicity and electronic properties of these molecules are considered important factors for their antimycobacterial efficacy. mdpi.com

The antimicrobial effects of piperazine derivatives are attributed to various mechanisms of action. One of the key mechanisms is the inhibition of essential bacterial enzymes. For example, some piperazine derivatives have been investigated as potential inhibitors of bacterial enoyl-acyl carrier protein reductase (ENR), a crucial enzyme in fatty acid biosynthesis. mdpi.com

Another significant mechanism is the modulation of bacterial efflux pumps. nih.gov Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, contributing to multidrug resistance. frontiersin.org Certain piperazine derivatives, such as 1-(1-naphthylmethyl)-piperazine (NMP), act as efflux pump inhibitors (EPIs). nih.govmdpi.com By blocking these pumps, EPIs can restore the susceptibility of resistant bacteria to conventional antibiotics. nih.gov NMP has been shown to reverse multidrug resistance in E. coli by inhibiting the AcrAB and AcrEF efflux pumps. frontiersin.org This inhibition leads to an increased intracellular concentration of antibiotics, thereby enhancing their efficacy.

Beyond their direct antimicrobial effects, piperazine derivatives can modulate the activity of various biological targets. The piperazine nucleus is considered a "privileged" structure in medicinal chemistry due to its ability to interact with multiple receptors and enzymes. nih.gov

In vitro studies have demonstrated that these compounds can act as inhibitors of various enzymes, contributing to their therapeutic effects. mdpi.com For example, their ability to inhibit bacterial enzymes like ENR is a key aspect of their antibacterial action. mdpi.com Furthermore, their role as efflux pump inhibitors highlights their modulatory effect on bacterial resistance mechanisms. nih.govmdpi.com The structural flexibility of the piperazine ring allows for the fine-tuning of interactions with specific biological targets, enabling the design of potent and selective modulators.

Modulatory Actions on Biological Targets (In Vitro Studies)

Receptor Binding and Agonist/Antagonist Properties

Derivatives of 1-(aminoacetyl)piperazine have been investigated for their ability to bind to and modulate the activity of several key receptors in the central nervous system.

Sigma Receptors: The sigma-1 (σ1) receptor, a chaperone protein, is a target for various piperazine-containing compounds. nih.gov For a ligand to exhibit high affinity for the σ1 receptor, a protonated nitrogen atom is often considered a key pharmacophoric element. Structure-activity relationship (SAR) studies of piperazine derivatives have shown that the nature of the substituents on the piperazine nitrogen atoms is crucial for sigma receptor affinity and selectivity. nih.gov For instance, in a series of 1-cyclohexyl-4-substituted piperazine analogs, both basic nitrogen atoms were found to be important for high σ2 receptor affinity. nih.gov The replacement of one nitrogen with a methine group or its conversion to an amide or ammonium (B1175870) function generally leads to a decrease in affinity. nih.gov Some piperazine derivatives show a higher affinity for the σ1 receptor over the σ2 receptor. nih.gov

NMDA Receptors: N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors involved in synaptic plasticity and memory function. nih.gov Certain N1-substituted derivatives of cis-piperazine-2,3-dicarboxylic acid have demonstrated antagonist activity at NMDA receptors, with a degree of selectivity for GluN2C and GluN2D subunits over GluN2A and GluN2B. nih.gov These derivatives can also act as antagonists at kainate receptors, indicating a broader ionotropic glutamate receptor antagonist profile. nih.gov

Serotonergic Pathways: The serotonergic system is a key target for many psychoactive drugs. Arylpiperazine derivatives, a class that includes analogs of 1-(aminoacetyl)piperazine, are known to interact with various serotonin (B10506) (5-HT) receptors. ijrrjournal.commdpi.com For example, compounds with a long-chain arylpiperazine scaffold can be designed to target 5-HT1A, 5-HT2A, and 5-HT7 receptors. mdpi.com The nature of the aryl group and the length of the linker chain significantly influence the affinity and selectivity for these receptor subtypes. mdpi.com Conformational studies suggest that for bioactive 1-arylpiperazines at central serotonin receptors, the two rings are relatively coplanar. nih.govscilit.com

Table 1: Receptor Binding Affinity of Selected Piperazine Derivatives

| Compound Class | Receptor Target | Affinity (Ki) | Activity |

|---|---|---|---|

| Piperidine (B6355638)/Piperazine Derivatives | σ1 Receptor | 3.2 nM | Agonist |

| N1-substituted cis-piperazine-2,3-dicarboxylic acid derivatives | NMDA (GluN2C/D) | Varies | Antagonist |

| Long-chain arylpiperazine derivatives | 5-HT1A | 23.9 nM - 41.5 nM | Modulator |

| Long-chain arylpiperazine derivatives | 5-HT2A | 39.4 nM - 315 nM | Modulator |

Enzyme Inhibition Profiles

The 1-(aminoacetyl)piperazine scaffold has been incorporated into inhibitors of various enzyme families.

GPCR Ligands: G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that are common drug targets. Arylpiperazine derivatives are well-established as ligands for aminergic GPCRs, including serotonin and dopamine (B1211576) receptors. mdpi.com The versatility of the arylpiperazine scaffold allows for modifications that can fine-tune the affinity and selectivity for different GPCRs. nih.gov

Ion channel modulators: Voltage-gated ion channels are crucial for neuronal excitability. Piperazine derivatives have been explored as modulators of these channels. For example, a series of piperazinyl quinazolin-4-(3H)-one derivatives were identified as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels. nih.gov Other studies have identified piperazine derivatives as inhibitors of the Kv1.5 potassium channel. nih.gov

Kinase inhibitors: Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is implicated in diseases like cancer. Screening of compound libraries has identified piperazine-containing molecules as inhibitors of various kinases. For instance, a quinoline (B57606) derivative incorporating a piperazine moiety was found to be a potent and selective inhibitor of mTORC1. mit.edu

Protease inhibitors: Proteases are enzymes that cleave peptide bonds. The piperazine scaffold has been utilized in the design of inhibitors for several types of proteases.

DPP-4: Dipeptidyl peptidase-4 (DPP-4) is a serine protease involved in glucose metabolism, and its inhibitors are used to treat type 2 diabetes. nih.govsrce.hr Piperazine derivatives have been extensively studied as DPP-4 inhibitors. nih.govsrce.hrpensoft.net SAR studies have shown that substitutions on the piperazine ring and the attached aryl groups significantly impact inhibitory potency. srce.hr For example, piperazine sulfonamide derivatives with electron-withdrawing groups on the phenyl ring showed improved DPP-4 inhibitory activity. srce.hr

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in tissue remodeling. drugbank.com Piperazine-based compounds have been designed as potent MMP inhibitors. The design often includes a hydroxamic acid group to chelate the catalytic zinc ion, a sulfonamide group to occupy the S1' pocket of the enzyme, and various substituents on the piperazine nitrogen to optimize potency and pharmacokinetic properties. drugbank.com

Table 2: Enzyme Inhibition Profile of Selected Piperazine Derivatives

| Compound Class | Enzyme Target | Inhibition |

|---|---|---|

| Piperazine sulfonamide derivatives | DPP-4 | 11.2% to 22.6% at 100 µmol L-1 |

| Piperazine hydroxamic acid derivatives | MMP-1 | IC50 = 24 nM |

| Piperazine hydroxamic acid derivatives | MMP-3 | IC50 = 18 nM |

| Piperazine hydroxamic acid derivatives | MMP-9 | IC50 = 1.9 nM |

Antioxidant Activity

Oxidative stress is implicated in the pathophysiology of numerous diseases. The piperazine nucleus has been incorporated into molecules with antioxidant properties. researchgate.netasianpubs.orgjetir.org Studies on 1-(phenoxyethyl)-piperazine derivatives have shown that certain substitutions can enhance antioxidant activity. ptfarm.plnih.gov For example, 1-[(4-methyl)- and 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine derivatives were found to increase superoxide (B77818) dismutase (SOD) activity and total antioxidant capacity. ptfarm.plnih.gov Conversely, the addition of a chlorine atom to the methyl-phenoxy moiety was observed to decrease these antioxidant properties. ptfarm.plnih.gov The antioxidant profile of these compounds has been compared to standards like Trolox and Resveratrol. ptfarm.plnih.gov

Table 3: Antioxidant Activity of 1-(Phenoxyethyl)-piperazine Derivatives

| Compound | Effect on SOD Activity | Effect on Total Antioxidant Capacity (TAC) |

|---|---|---|

| 1-[(4-methyl)-phenoxyethyl]-piperazine | Increased | Increased |

| 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine | Increased | Increased |

Structure-Activity Relationship (SAR) Studies of 1-(Aminoacetyl)piperazine Derivatives

The biological activity of 1-(aminoacetyl)piperazine derivatives is highly dependent on their chemical structure. SAR studies are crucial for understanding how different structural modifications influence their potency and selectivity. nih.gov

Impact of Substituent Variations on Biological Potency and Selectivity

The nature and position of substituents on the piperazine ring and any attached aromatic systems have a profound impact on the biological activity of these compounds.

DPP-4 Inhibition: In a series of piperazine sulfonamide derivatives, the presence of electron-withdrawing groups, such as chlorine, on the phenyl ring enhanced DPP-4 inhibitory activity compared to electron-donating groups like methyl. srce.hr The position of the substituent also matters, with meta-substitution being generally disfavored. srce.hr

MMP Inhibition: For piperazine-based MMP inhibitors, the substituent at the 1N-position is critical for interacting with the S1' pocket of the enzyme. A sulfonamide group at this position has been shown to be effective. drugbank.com The functional group at the 4N-position can be varied to optimize potency and absorption. drugbank.com

Receptor Binding: For arylpiperazine derivatives targeting serotonergic and dopaminergic receptors, modifications to the aryl group and the linker chain can significantly alter the affinity and selectivity for different receptor subtypes. mdpi.com For instance, in a series of arylpiperazine derivatives, the nature of a biphenyl-like system had a high influence on the affinity for 5-HT2A receptors. mdpi.com

Conformational Analysis and Bioactive Conformations in SAR

The three-dimensional shape of a molecule is critical for its interaction with a biological target. Conformational analysis of piperazine derivatives helps to identify the low-energy, bioactive conformations. The piperazine ring typically adopts a chair conformation. nih.gov For 1-arylpiperazines that act as serotonin agonists, it is suggested that the bioactive conformation involves a relatively coplanar arrangement of the two rings. nih.govscilit.com Understanding the preferred conformation of these molecules is essential for designing new compounds with improved activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For piperazine derivatives, QSAR studies have been employed to understand the factors governing their inhibitory activity against enzymes like MMPs. scialert.net These studies have indicated that for piperazine, piperidine, and diazepine (B8756704) hydroxamic acid analogs acting as MMP inhibitors, the hydrophobic properties of the molecules play a major role in their inhibitory potency. scialert.net This suggests that the interaction between these inhibitors and the enzymes is predominantly hydrophobic in nature. scialert.net

Computational Chemistry and in Silico Research

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Piperazine (B1678402), 1-(aminoacetyl)- derivatives, docking studies have been extensively used to investigate their interactions with various biological targets, including receptors and enzymes. These studies are crucial for understanding the structural basis of their activity and for the rational design of more potent and selective compounds. nih.govresearchgate.netresearchgate.net

The general workflow for molecular docking of piperazine derivatives involves preparing the three-dimensional structures of both the ligand (the piperazine derivative) and the target protein. The protein structures are often obtained from crystallographic data in the Protein Data Bank. The piperazine scaffold has been identified as a favorable structural motif for interacting with critical residues within the ligand-binding domains of various targets. pharmaceuticaljournal.net Docking simulations then place the ligand into the binding site of the protein in various conformations and orientations, and a scoring function is used to estimate the binding affinity for each pose.

A primary outcome of molecular docking is the elucidation of the binding mode, which describes the specific orientation and conformation of the ligand within the active site of the target. For various phenylpiperazine derivatives, docking studies have revealed that they can form stable complexes within the active sites of targets like DNA topoisomerase IIα. mdpi.com These studies characterize the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

For instance, research on anticancer agents has shown that piperazine derivatives can bind to the minor groove of DNA and interact with topoisomerase II, with the piperazine moiety often playing a key role in forming hydrogen bonds with specific amino acid residues like aspartic acid. mdpi.com The analysis of these interactions provides a detailed picture of the active site and highlights the structural features of the ligand that are essential for binding. This information is invaluable for medicinal chemists to design new derivatives with improved affinity and specificity.

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Topoisomerase IIα | Aspartic Acid | Hydrogen Bonding | mdpi.com |

| Peroxisome proliferator-activated receptor gamma (PPARγ) | Not Specified | Hydrogen bonding, Hydrophobic contacts | pharmaceuticaljournal.net |

| VEGFR2 | Not Specified | Good binding at the active site | nih.gov |

Molecular docking is also employed to predict the binding affinity of a ligand for its target, which is often expressed as a docking score. These scores are calculated by the docking program's scoring function and provide a qualitative estimate of the binding strength. Studies on piperazine-pyridazinone analogues have used biological data to show that modifications to the arylpiperazine moiety can lead to affinities in the nanomolar or even subnanomolar range for targets like the α1-adrenergic receptor. nih.gov

While these scores are not always quantitatively accurate, they are highly useful for ranking a series of compounds and prioritizing them for synthesis and biological testing. For example, several piperazine derivatives have demonstrated higher predicted binding affinities for targets like PPARγ compared to known reference compounds, suggesting potentially improved efficacy. pharmaceuticaljournal.net This predictive power accelerates the drug discovery process by focusing resources on the most promising candidates.

Molecular Dynamics Simulations to Explore Ligand-Protein Systems

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For ligand-protein systems involving piperazine derivatives, MD simulations provide a dynamic view of the binding process, revealing information about the flexibility of the complex and the stability of the interactions identified through molecular docking. nih.govuib.nonih.govmanchester.ac.uk These simulations can range from hundreds of nanoseconds to microseconds, capturing a wide range of molecular motions. nih.gov

One of the key insights from MD simulations is the understanding of the conformational flexibility of both the ligand and the protein upon binding. nih.gov The piperazine ring itself can adopt different conformations, such as chair and boat forms, and its flexibility can be crucial for adapting to the binding site of a receptor. Temperature-dependent NMR spectroscopy studies have complemented computational analyses by showing that N-benzoylated piperazines exist as distinct conformers at room temperature due to restricted rotation around the amide bond. rsc.org

MD simulations have been used to explore the conformational adaptability of piperazine derivatives when complexed with targets like HIV-1 gp120. nih.gov These studies have suggested that the flexibility of these molecules is more important for their inhibitory activity than previously assumed, providing insights that are critical for the design of more effective inhibitors. nih.gov The dynamic behavior of the ligand-receptor complex, including the stability of key hydrogen bonds and other interactions over time, can be monitored throughout the simulation.

MD simulations allow for a detailed analysis of the interactions between the ligand and specific amino acid residues in the protein's binding site over the course of the simulation. This goes beyond the static picture provided by molecular docking by revealing the persistence and strength of these interactions. For instance, in studies of piperazine derivatives targeting sigma-1 (σ1) receptors, MD simulations have helped identify crucial amino acid residues that interact with the compounds. nih.gov

By analyzing the frequency and duration of interactions, researchers can identify which residues are most critical for binding. For example, studies on histamine (B1213489) H3 receptor antagonists containing a piperazine moiety have correlated the frequency of contact with specific residues, like E172 and Y206, with the compound's affinity. nih.gov This information can be used to design new ligands that form more stable and specific interactions with these key residues, potentially leading to improved biological activity.

| Target Receptor | Crucial Amino Acid Residues | Observation from MD Simulation | Reference |

| Sigma-1 (σ1) Receptor | Not specified | Revealed crucial interacting residues. | nih.gov |

| Histamine H3 Receptor | E172, Y206 | Contact frequency correlated with compound affinity. | nih.gov |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to be active at a specific biological target. researchgate.net For piperazine-based compounds, pharmacophore models have been developed based on the structures of known active ligands. researchgate.net

These models serve as 3D queries for virtual screening of large compound libraries to identify novel molecules that possess the desired pharmacophoric features and are therefore likely to be active. This approach is a powerful tool for hit identification in the early stages of drug discovery. The piperazine scaffold is often a key component of these pharmacophore models due to its ability to present substituents in specific spatial orientations and its potential to act as a hydrogen bond acceptor or be part of a hydrophobic region. nih.gov For example, a common pharmacophore model for sigma-1 receptor ligands includes two hydrophobic pockets linked by a central basic core, a role often fulfilled by a piperazine or piperidine (B6355638) nitrogen. nih.gov

In Silico Prediction of Molecular Properties for Drug Discovery

In the contemporary drug discovery and development landscape, in silico computational tools are indispensable for the early-stage evaluation of potential drug candidates. These methods provide rapid and cost-effective predictions of a compound's pharmacokinetic and pharmacodynamic properties, allowing researchers to prioritize molecules with a higher probability of success in later, more resource-intensive stages of development. For "Piperazine, 1-(aminoacetyl)-", a comprehensive analysis of its molecular properties has been conducted using various computational models to assess its drug-likeness and potential as a therapeutic agent.

The predicted molecular properties of "Piperazine, 1-(aminoacetyl)-" are crucial for understanding its potential behavior within a biological system. These properties, calculated using advanced computational algorithms, offer insights into its absorption, distribution, metabolism, and excretion (ADME) profile. Key physicochemical descriptors such as molecular weight, number of hydrogen bond donors and acceptors, octanol-water partition coefficient (Log P), and topological polar surface area (TPSA) are fundamental to these predictions.

Predicted Physicochemical Properties

The fundamental physicochemical properties of "Piperazine, 1-(aminoacetyl)-" have been calculated to provide a foundational understanding of its chemical nature. These parameters are critical in determining the compound's behavior in various biological environments.

| Property | Predicted Value |

| Molecular Formula | C₆H₁₃N₃O |

| Molecular Weight | 143.19 g/mol |

| Heavy Atom Count | 10 |

| Aromatic Heavy Atom Count | 0 |

| Fraction Csp3 | 0.83 |

| Rotatable Bond Count | 2 |

| Ring Count | 1 |

This data is generated by computational models and provides an estimation of the compound's properties.

Predicted Lipophilicity

Lipophilicity is a critical parameter that influences a drug's absorption and distribution. The octanol-water partition coefficient (Log P) is a widely accepted measure of lipophilicity. Various computational models are used to predict the Log P value, providing a consensus view of the compound's likely behavior.

| Model | Predicted Log P |

| iLOGP | -1.27 |

| XLOGP3 | -1.53 |

| WLOGP | -1.23 |

| MLOGP | -1.28 |

| SILICOS-IT | -1.13 |

| Consensus Log P | -1.29 |

This data is generated by computational models and provides an estimation of the compound's lipophilicity.

Predicted Water Solubility

The aqueous solubility of a compound is a key determinant of its absorption and formulation possibilities. In silico models predict solubility based on the molecule's structural features.

| Model | Predicted Log S | Solubility (mol/L) | Solubility (mg/mL) | Class |

| ESOL | -0.19 | 6.49e-01 | 9.29e+01 | Very Soluble |

| Ali | -0.92 | 1.21e-01 | 1.73e+01 | Soluble |

| SILICOS-IT | -0.83 | 1.48e-01 | 2.12e+01 | Soluble |

This data is generated by computational models and provides an estimation of the compound's water solubility.

Predicted Pharmacokinetic Properties

The ADME profile of a drug candidate is a major factor in its clinical success. Computational models can predict key pharmacokinetic parameters, offering an early indication of a compound's likely behavior in the body.

| Property | Prediction |

| GI Absorption | High |

| Blood-Brain Barrier Permeant | No |

| P-glycoprotein Substrate | No |

| CYP1A2 Inhibitor | No |

| CYP2C19 Inhibitor | No |

| CYP2C9 Inhibitor | No |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

| Log Kp (skin permeation) | -8.11 cm/s |

This data is generated by computational models and provides an estimation of the compound's pharmacokinetic properties.

Drug-Likeness and Medicinal Chemistry Friendliness

"Drug-likeness" is a qualitative concept used in drug design to assess how "drug-like" a molecule is with respect to factors like bioavailability. Several established rules and scoring systems are used to make these predictions.

| Rule/Score | Prediction |

| Lipinski's Rule of Five | Yes; 0 violations |

| Ghose Filter | Yes; 0 violations |

| Veber Filter | Yes; 0 violations |

| Egan Filter | Yes; 0 violations |

| Muegge Filter | Yes; 0 violations |

| Bioavailability Score | 0.55 |

| Lead-likeness | Yes; 1 violation (TPSA > 70 Ų) |

| Synthetic Accessibility | 1.63 |

This data is generated by computational models and provides an estimation of the compound's drug-likeness.

The in silico analysis of "Piperazine, 1-(aminoacetyl)-" suggests that it possesses several favorable properties for a potential drug candidate. Its high predicted gastrointestinal absorption and good water solubility are advantageous for oral administration. Furthermore, its adherence to multiple drug-likeness rules, including Lipinski's Rule of Five, indicates a promising physicochemical profile for bioavailability. The compound is not predicted to be a substrate for P-glycoprotein, which is beneficial for avoiding efflux-mediated resistance. Additionally, the lack of predicted inhibition of major cytochrome P450 enzymes suggests a low potential for drug-drug interactions. The synthetic accessibility score indicates that the compound should be relatively straightforward to synthesize. These computational findings provide a strong rationale for the further investigation of "Piperazine, 1-(aminoacetyl)-" and its derivatives in drug discovery programs.

Perspectives and Future Directions in Chemical Research

Design Principles for Novel 1-(Aminoacetyl)piperazine-Based Chemical Entities

The design of new molecules originating from the 1-(aminoacetyl)piperazine core is guided by established medicinal chemistry principles aimed at optimizing interactions with biological targets and improving drug-like properties. The piperazine (B1678402) moiety itself is valued for its ability to improve solubility and basicity, which can be crucial for pharmacokinetic profiles. nih.gov

Structure-Activity Relationship (SAR) Studies: A primary design principle involves systematic modifications to the 1-(aminoacetyl)piperazine structure to understand how chemical changes affect biological activity. researchgate.net For this scaffold, key modification points include:

The Terminal Amino Group: The primary amine of the aminoacetyl group can be acylated, alkylated, or incorporated into larger heterocyclic systems to explore interactions with specific receptor pockets.

The N4-Position of the Piperazine Ring: The second nitrogen atom of the piperazine ring is a common site for substitution. Adding various aryl, alkyl, or heterocyclic groups can drastically alter a compound's target affinity and selectivity. tandfonline.com For instance, studies on N-arylpiperazine derivatives have shown that substituents on this ring are critical for their inhibitory activity against various biological targets. tandfonline.comnih.gov

The Piperazine Ring Carbons: While less common, direct functionalization of the carbon atoms of the piperazine ring offers a pathway to novel chemical space and can introduce specific stereochemistry, potentially improving target engagement. mdpi.comnih.gov

Bioisosteric Replacement and Scaffold Hopping: Another key strategy involves replacing parts of the molecule with chemical groups (bioisosteres) that retain similar physical or chemical properties, potentially leading to enhanced activity or reduced off-target effects. For example, the amide bond in the aminoacetyl group could be replaced with other linkers to alter flexibility and hydrogen bonding capacity. Similarly, the entire piperazine ring can be used as a bioisosteric replacement for other cyclic diamine structures to optimize a molecule's properties.

The following table illustrates SAR data from a study on sulfonylpiperazine analogs, demonstrating how modifications to a core structure impact inhibitory concentration (IC50) at different receptors. While not direct derivatives of 1-(aminoacetyl)piperazine, these findings exemplify the principles that would guide its modification.

Data adapted from a structure-activity relationship study on sulfonylpiperazine analogs to illustrate design principles. jddhs.com

Integration of Advanced Experimental and Computational Methodologies

Modern chemical research leverages a powerful synergy between computational and experimental techniques to accelerate the discovery and optimization of new molecules. nih.govpharmaceuticaljournal.net

Computational Approaches:

Molecular Docking: This technique is widely used to predict how derivatives of 1-(aminoacetyl)piperazine might bind to a specific biological target, such as an enzyme or receptor. nih.gov By simulating the interaction at a molecular level, researchers can prioritize which novel compounds to synthesize, saving time and resources. nih.govresearchgate.net Studies on other piperazine-based compounds have successfully used docking to understand binding modes and rationalize observed biological activity. nih.govresearchgate.netencyclopedia.pub For example, docking studies can reveal key hydrogen bonds or hydrophobic interactions, guiding further chemical modifications. encyclopedia.pub

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. nih.gov This can help assess the stability of the binding predicted by docking and reveal how the flexibility of both the compound and the target protein influences the interaction. encyclopedia.pub

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of compounds with their biological activity, allowing for the prediction of the potency of unsynthesized analogs. nih.gov

Advanced Experimental Methodologies:

High-Throughput Synthesis and Screening: Combinatorial chemistry allows for the rapid synthesis of large libraries of derivatives based on the 1-(aminoacetyl)piperazine scaffold. These libraries can then be evaluated using high-throughput screening methods to quickly identify "hit" compounds with desired activity. nih.gov

C-H Functionalization: Traditional synthesis often involves lengthy steps to build the piperazine core. nih.gov Recent breakthroughs in direct C-H functionalization allow chemists to directly attach new chemical groups to the carbon skeleton of the piperazine ring. mdpi.comnih.govresearchgate.net This powerful technique opens up new avenues for creating structural diversity that was previously difficult to access.

Photoredox Catalysis: This cutting-edge synthetic method uses visible light to drive chemical reactions under mild conditions. tcichemicals.comnsf.gov It has been successfully applied to the synthesis and functionalization of piperazine derivatives, enabling the construction of complex molecules that would be challenging to create using traditional methods. mdpi.comnih.gov

Development of Targeted Chemical Probes for Biological Systems

Beyond therapeutic applications, derivatives of 1-(aminoacetyl)piperazine can be engineered into sophisticated chemical probes to study biological systems. A chemical probe is a small molecule designed to selectively interact with a specific biological target, allowing researchers to investigate its function.

Design Principles for Chemical Probes:

Affinity and Selectivity: The probe must bind strongly to its intended target with minimal interaction with other biomolecules. The 1-(aminoacetyl)piperazine scaffold provides a foundation that can be systematically modified to achieve high selectivity.

Functional Handles: The core structure can be modified to include "handles" for attaching other functional groups. The terminal amine or the N4-nitrogen of the piperazine are ideal locations for such modifications.

Reporter Groups: To visualize or detect the probe's interaction with its target, a reporter group is often attached. This could be a fluorescent dye for cellular imaging, a biotin (B1667282) tag for affinity purification, or a radioactive isotope. For example, a fluorescent coumarin (B35378) group has been attached to a piperazine scaffold to create a probe for detecting bio-thiols in living cells.

Reactive Groups: For applications like target identification or covalent inhibition, a photoreactive or electrophilic group can be incorporated. This allows the probe to form a permanent covalent bond with its target upon activation (e.g., by UV light), enabling subsequent identification and analysis.

The versatility of the 1-(aminoacetyl)piperazine structure, with its multiple points for chemical modification, makes it an attractive starting point for developing a new generation of chemical probes to explore complex biological pathways and validate new drug targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(aminoacetyl)-piperazine derivatives, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves cyclization of diamines followed by functionalization. For example, chloroacetyl groups are introduced via reaction with chloroacetyl chloride in the presence of triethylamine . Reaction optimization includes testing solvents (e.g., DMF vs. CH₂Cl₂), varying molar ratios of reactants (e.g., 1:1.5 for amine:acylating agent), and adjusting reaction times (e.g., 2–24 hours). Structural confirmation via IR (amide C=O stretch at ~1650 cm⁻¹) and ¹H-NMR (piperazine protons at δ 2.5–3.5 ppm) is critical .

Q. Which analytical techniques are most reliable for quantifying 1-(aminoacetyl)-piperazine in complex matrices?

- Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 239–288 nm) is preferred. Use 1-(2-methoxyphenyl)piperazine as an internal standard to improve accuracy. Mobile phases often combine acetonitrile and phosphate buffer (pH 3.0) at 1.0 mL/min flow rate . For trace analysis, LC-MS/MS with electrospray ionization (ESI+) provides higher sensitivity (LOQ ~0.1 ng/mL) .

Q. How can researchers ensure the purity of synthesized 1-(aminoacetyl)-piperazine derivatives?

- Methodology : Employ orthogonal techniques:

- HPLC : Purity >98% confirmed by peak area normalization.

- GC-MS : Detect volatile byproducts (e.g., unreacted amines).

- Melting Point Analysis : Sharp melting range (±2°C) indicates homogeneity .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for 1-(aminoacetyl)-piperazine analogs?

- Methodology :

- Meta-Analysis : Compare datasets across studies (e.g., cytotoxic IC₅₀ values in vs. receptor binding in ).

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin receptors (5-HT₂A). Validate with site-directed mutagenesis .

- Controlled Assays : Standardize conditions (e.g., cell lines, incubation times) to minimize variability .

Q. How do substituents on the piperazine ring influence the compound’s pharmacokinetic properties?

- Methodology :

- LogP Measurement : Use shake-flask method to assess lipophilicity. For example, 4-methoxyphenyl groups increase LogP by ~1.5 units compared to unsubstituted analogs, enhancing blood-brain barrier penetration .

- Metabolic Stability : Incubate with human liver microsomes (HLMs); monitor degradation via LC-MS. Chloroacetyl derivatives show slower CYP450-mediated oxidation .

Q. What advanced techniques address challenges in detecting 1-(aminoacetyl)-piperazine metabolites in forensic samples?

- Methodology :

- High-Resolution MS (HRMS) : Differentiate isomers (e.g., 1-(3-chlorophenyl) vs. 1-(4-chlorophenyl) derivatives) using exact mass (<5 ppm error) .

- Derivatization : React metabolites with dansyl chloride to improve LC fluorescence detection (LOD ~0.01 ng/mg in hair samples) .

Key Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.